molecular formula C18H19ClN2O3 B245089 N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide

N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B245089
M. Wt: 346.8 g/mol
InChI Key: FMHJMSBJRLTGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butanamide group attached to a phenyl ring, which is further substituted with a chloro and a methoxy group

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)15-10-12(19)8-9-16(15)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

FMHJMSBJRLTGIY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to act as an allosteric inhibitor of proteinase-activated receptor 1 (PAR1), which plays a role in platelet activation. By inhibiting PAR1, the compound prevents the expression of P-selectin on platelets, thereby reducing platelet aggregation and activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.